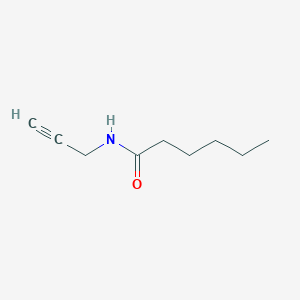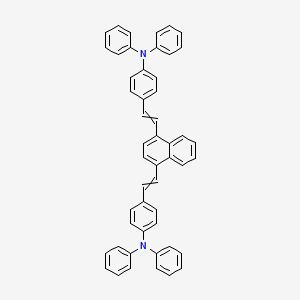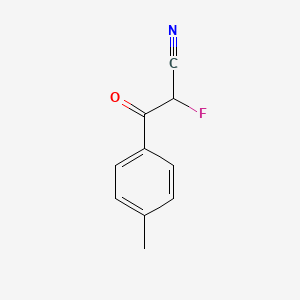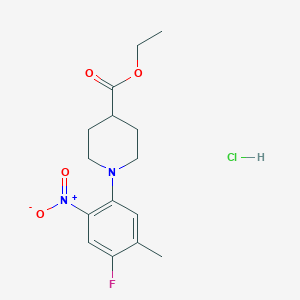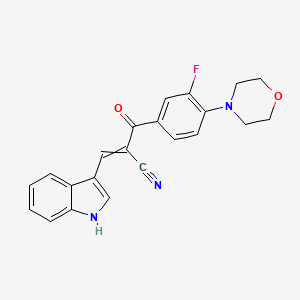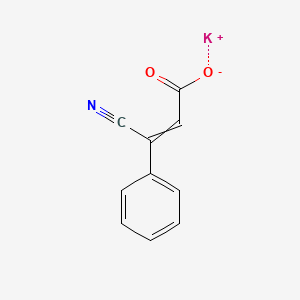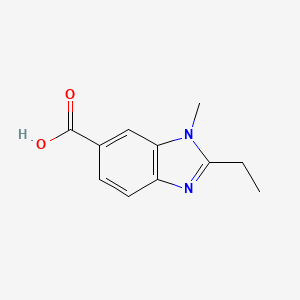
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of benzimidazoles can be achieved through various methods. One common approach involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . A one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has also been reported .Scientific Research Applications
Antineoplastic and Antifilarial Activity
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid derivatives demonstrate significant antineoplastic and antifilarial activities. Compounds in this category have shown substantial growth inhibition in L1210 cells, indicating potential for cancer treatment. They also exhibit notable antifilarial activity against adult worms of Brugia pahangi and other parasites in infected jirds, suggesting a role in treating filarial infections (Ram et al., 1992).
Angiotensin II Receptor Antagonism
Derivatives of 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid have been explored for their role as angiotensin II receptor antagonists. These compounds have shown promising results in inhibiting angiotensin-induced responses, potentially useful in treating hypertension and related cardiovascular disorders (Kubo et al., 1993).
Immunomodulatory and Anticancer Activities
Some novel derivatives of this compound have shown significant immunomodulatory and anticancer activities. These substances have exhibited strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential in cancer therapy (Abdel‐Aziz et al., 2009).
Antimicrobial Activity
Certain benzimidazole derivatives, including those related to 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid, have shown notable antimicrobial activities. These compounds are particularly effective against Gram-positive bacteria and some fungi, suggesting their potential use in treating infectious diseases (Ansari & Lal, 2009).
Synthesis and Modification
Research has also focused on the synthesis and modification of 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid derivatives for various applications. Innovative synthesis methods using catalysts like polyphosphoric acid have been developed, which are crucial for creating these compounds efficiently (Alcalde et al., 1992).
properties
IUPAC Name |
2-ethyl-3-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-10-12-8-5-4-7(11(14)15)6-9(8)13(10)2/h4-6H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGJEZBXGXYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



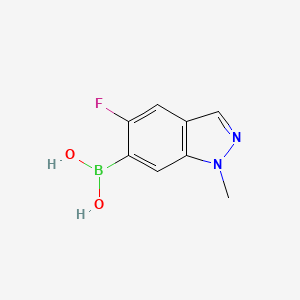
![2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-](/img/structure/B1394569.png)
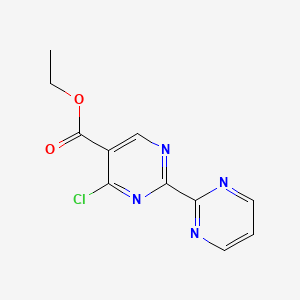
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1394571.png)

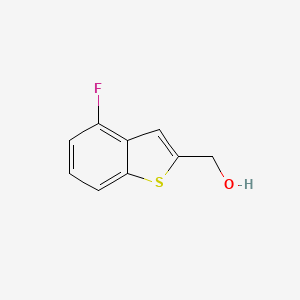
![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)
